molecular formula C16H24N6O2 B2815199 3-Tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-00-9

3-Tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2815199
CAS No.: 898410-00-9
M. Wt: 332.408
InChI Key: ZKGQJCKTOODKSU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multiple steps, starting with the formation of the purine ring system. Key reaction conditions include the use of strong bases and specific reagents to ensure the correct placement of substituents on the purine core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups on the purine ring allows for diverse chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives of the original compound

Scientific Research Applications

Chemistry: In chemistry, 3-Tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is primarily used as a tool to study P2Y1 receptors. By selectively antagonizing these receptors, researchers can investigate the role of P2Y1 in various physiological processes.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Its ability to modulate P2Y1 receptor activity makes it a candidate for developing new drugs targeting heart conditions.

Industry: In the pharmaceutical industry, this compound is used in the development of receptor antagonists. Its synthesis and application in drug discovery highlight its importance in the industry.

Mechanism of Action

The mechanism by which 3-Tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione exerts its effects involves the selective antagonism of P2Y1 receptors. By binding to these receptors, the compound inhibits the signaling pathways mediated by P2Y1, leading to various physiological effects.

Molecular Targets and Pathways: The primary molecular target of this compound is the P2Y1 receptor, a G-protein-coupled receptor involved in platelet aggregation and vascular function. The inhibition of P2Y1 receptors can modulate platelet activation and reduce thrombotic events.

Comparison with Similar Compounds

  • MRS 2179: A closely related compound with similar P2Y1 receptor antagonistic properties.

  • 2-Methylthioadenosine: Another purine derivative with potential biological activity.

  • Adenosine: A naturally occurring purine nucleoside with various physiological effects.

Uniqueness: 3-Tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione stands out due to its selective antagonism of P2Y1 receptors and its potential therapeutic applications in cardiovascular diseases. Its unique chemical structure and synthetic accessibility make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-7-8-22-14-17-12-11(13(23)20(6)15(24)19(12)5)21(14)9-10(18-22)16(2,3)4/h7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGQJCKTOODKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=C(N2CC(=N1)C(C)(C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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